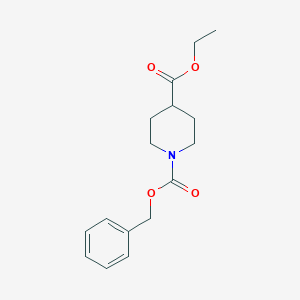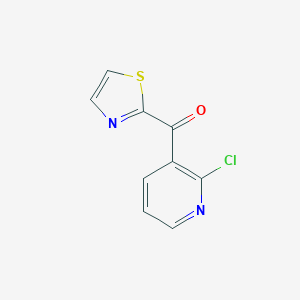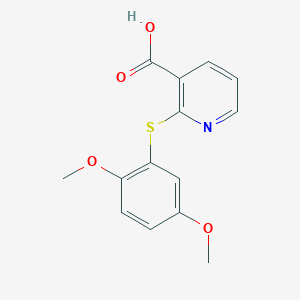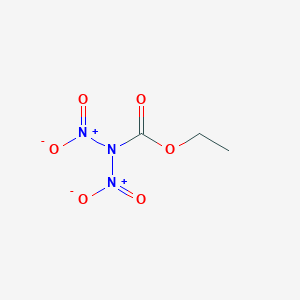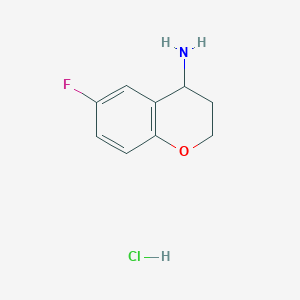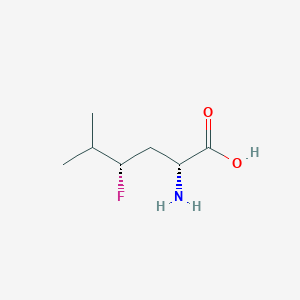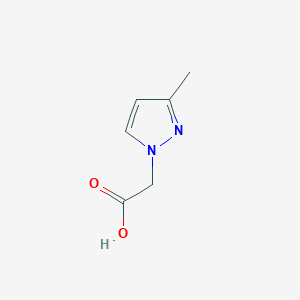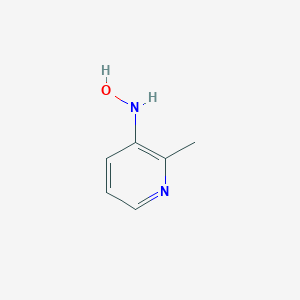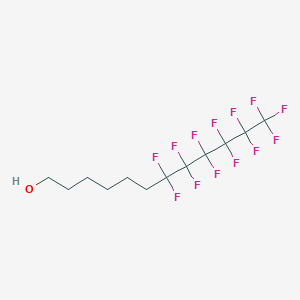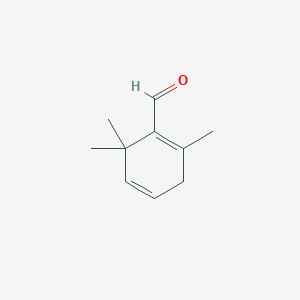
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde
Übersicht
Beschreibung
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₄O. It is characterized by a cyclohexadiene ring substituted with three methyl groups and an aldehyde functional group. This compound is known for its unique structural features and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethylcyclohexanone with a suitable oxidizing agent to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: 2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxylic acid.
Reduction: 2,6,6-Trimethyl-1,4-cyclohexadiene-1-methanol.
Substitution: Halogenated derivatives of the cyclohexadiene ring.
Wissenschaftliche Forschungsanwendungen
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde: Similar structure but with a different position of the double bonds.
2,6,6-Trimethylcyclohexa-1,3-dienecarbaldehyde: Another isomer with a different arrangement of the double bonds.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Contains additional functional groups.
Uniqueness
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde is unique due to its specific arrangement of methyl groups and the aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
162376-82-1 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4,6-7H,5H2,1-3H3 |
InChI-Schlüssel |
AXVHXJQWKAFHQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C=CC1)(C)C)C=O |
Kanonische SMILES |
CC1=C(C(C=CC1)(C)C)C=O |
Synonyme |
1,4-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
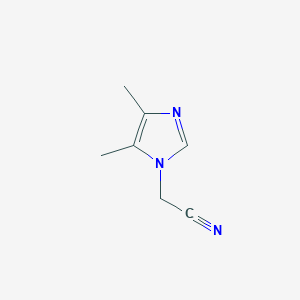
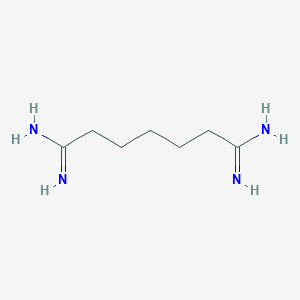
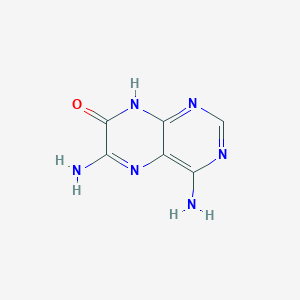
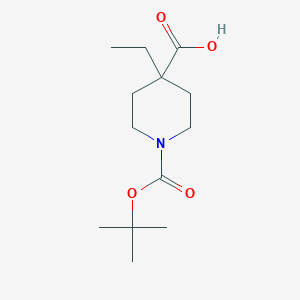
![2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B70194.png)
